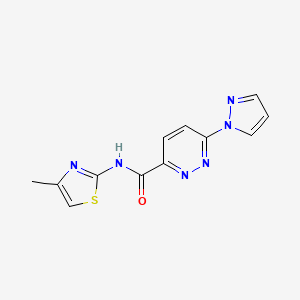

N-(4-methylthiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6OS/c1-8-7-20-12(14-8)15-11(19)9-3-4-10(17-16-9)18-6-2-5-13-18/h2-7H,1H3,(H,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXKFWUQBNJETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylthiazole-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 6-chloropyridazine-3-carboxylic acid under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted pyrazolyl derivatives.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of N-(4-methylthiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves multi-step reactions that typically include the condensation of thiazole, pyrazole, and pyridazine moieties. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity. For instance, methods utilizing microwave irradiation or ultrasound have been shown to improve reaction efficiency and reduce reaction times .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. A study evaluating a series of pyrazole derivatives demonstrated their effectiveness as antibacterial agents, with some compounds showing comparable efficacy to standard antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antitumor Activity

N-(4-methylthiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has also been investigated for its antitumor potential. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compounds' mechanism may involve the induction of apoptosis or cell cycle arrest, making them promising candidates for further development in cancer therapy.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, this compound has demonstrated anti-inflammatory properties. Research involving pyrazole derivatives has indicated that modifications can enhance their selectivity towards specific inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(4-methylthiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. Variations in substituents on the thiazole and pyrazole rings significantly influence biological activity. For example, electron-donating groups tend to enhance activity compared to electron-withdrawing groups, highlighting the importance of electronic effects in drug design .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of pyrazole derivatives, including N-(4-methylthiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. These compounds were tested against various bacterial strains, revealing that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Antitumor Screening

In another investigation focusing on antitumor activity, several derivatives were screened against human cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity against MCF-7 cells, with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methylthiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

- N-(4-methylthiazol-2-yl)-6-(1H-triazol-1-yl)pyridazine-3-carboxamide

Uniqueness

Compared to similar compounds, N-(4-methylthiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibits unique properties due to the presence of the pyrazolyl group, which can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.

Biological Activity

N-(4-methylthiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological activities, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Characterization

The synthesis of N-(4-methylthiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step reactions that include the formation of the thiazole and pyrazole rings. Characterization techniques such as NMR, FTIR, and X-ray crystallography are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data

| Technique | Result |

|---|---|

| Melting Point | 150–152 °C |

| FTIR (KBr) | Key peaks: 3025 (C–H), 1560 (C=C), 1386 (C–N) |

| NMR (DMSO, 400 MHz) | δ ppm: 7.24 (aromatic protons), 10.12 (NH) |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Antitumor Activity

In a study conducted by Xia et al., derivatives similar to N-(4-methylthiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 49.85 µM . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Research Findings

In a study assessing various pyrazole derivatives, N-(4-methylthiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide showed promising results in reducing lipopolysaccharide (LPS)-induced inflammation in macrophages . This suggests its potential utility in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of this compound has also been evaluated against several bacterial strains.

Case Study: Antimicrobial Efficacy

A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains . The mechanism likely involves disruption of bacterial cell membrane integrity.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4-methylthiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent, temperature, catalyst) and regioselectivity. For pyridazine-based compounds, coupling reactions (e.g., Suzuki-Miyaura) are often used to introduce substituents like pyrazole rings. Evidence from similar compounds suggests that Mannich reactions or nucleophilic aromatic substitution may be applicable for introducing the 4-methylthiazole moiety . Purification via column chromatography or recrystallization, followed by validation using HPLC (retention time analysis) and LCMS (mass confirmation), is critical .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

- Methodological Answer : Use a combination of NMR (1H/13C for proton/carbon environments), FT-IR (to identify functional groups like carboxamide), and X-ray crystallography for absolute configuration determination. For crystallography, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths, angles, and intermolecular interactions . Mass spectrometry (HRMS or LCMS) confirms molecular weight .

Q. What in vitro biological screening strategies are recommended to evaluate this compound's activity?

- Methodological Answer : Prioritize assays aligned with structural motifs:

- Enzyme inhibition : Kinase or protease assays if the pyridazine core targets ATP-binding pockets.

- Cellular assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) for anticancer potential.

- Receptor binding : Radioligand displacement assays for receptor antagonism/agonism, given the pyrazole-thiazole pharmacophore .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered solvent molecules or twinning) be resolved during structural refinement of this compound?

- Methodological Answer : For disordered regions, use SHELXL’s PART instruction to model partial occupancy. For twinning, apply the Hooft-Y parameter or twin-law refinement in SHELXL. High-resolution data (>1.0 Å) improves accuracy. Validate with R-factor convergence (R1 < 0.05) and residual electron density maps .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Systematic substitution : Modify pyrazole (e.g., fluorination) or thiazole (e.g., methyl-to-ethyl) groups to assess steric/electronic effects.

- Computational modeling : Use DFT (density functional theory) to calculate electrostatic potentials or docking studies (AutoDock Vina) to predict target binding.

- Correlate data : Compare IC50 values from biological assays with substituent properties (e.g., logP, polar surface area) .

Q. How can researchers address discrepancies in biological activity data across different assay conditions?

- Methodological Answer :

- Standardize protocols : Control variables like cell line passage number, serum concentration, and incubation time.

- Validate outliers : Replicate experiments with orthogonal assays (e.g., fluorescence-based vs. luminescence readouts).

- Analyze solubility : Poor solubility in assay buffers (e.g., DMSO vs. aqueous) may skew results. Use dynamic light scattering (DLS) to detect aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.